molecular formula C8H4F3N3O2 B12969328 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

Cat. No.: B12969328
M. Wt: 231.13 g/mol
InChI Key: CXWYWYPKTUPKGV-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyridine rings. The presence of the trifluoromethyl group enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(trifluoromethyl)pyrazole with a pyridine derivative in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as halogenation, nucleophilic substitution, and cyclization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[3,4-c]pyridine derivatives.

Scientific Research Applications

3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound may interfere with signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid

Uniqueness

3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is unique due to its specific ring structure and the position of the trifluoromethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

3-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)6-3-1-4(7(15)16)12-2-5(3)13-14-6/h1-2H,(H,13,14)(H,15,16)

InChI Key

CXWYWYPKTUPKGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NNC(=C21)C(F)(F)F)C(=O)O

Origin of Product

United States

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